![molecular formula C18H16ClN7O2S B2990373 3-Ethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidine CAS No. 1115960-16-1](/img/structure/B2990373.png)
3-Ethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Potential Antihypertensive Agents
Research has highlighted the synthesis of certain new derivatives, such as 1,2,4-triazolol[1,5-alpha]pyrimidines, which bear structural similarities to the compound . These derivatives have been synthesized with potential antihypertensive activities, indicating the compound's relevance in developing cardiovascular drugs (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Structural Characterization and Analgesic Properties
Structural characterization studies of analgesic isothiazolopyridines of Mannich base type, including derivatives of the compound, have been conducted. These studies provide insights into the molecular packing and intermolecular interactions that may contribute to their analgesic properties (Karczmarzyk & Malinka, 2008).
Anticancer and Anti-5-Lipoxygenase Agents
A novel series of derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies suggest the compound's potential in developing treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).
cGMP Phosphodiesterase Inhibitory Activity
The synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones derivatives, which show specific inhibitory activity against cGMP-specific phosphodiesterase, suggests their potential application in treating hypertension and other cardiovascular conditions (Dumaitre & Dodic, 1996).
Uroselective Alpha 1-Adrenoceptor Antagonists
Research into novel arylpiperazines as alpha 1-adrenoceptor subtype-selective antagonists, based on functional in vitro screening, indicates the compound's utility in targeting the human lower urinary tract conditions, potentially offering therapeutic benefits for diseases such as benign prostatic hyperplasia (Elworthy et al., 1997).
Nonopioid Non-Antiinflammatory Analgesics
The development of nonopioid non-antiinflammatory analgesics showcases the compound's role in creating new pain management solutions without the side effects associated with opioid use or anti-inflammatory drugs (Flouzat et al., 1993).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN7O2S/c19-11-5-1-2-6-12(11)21-13(27)9-26-18(28)25-10-20-15-14(16(25)23-26)29-17(22-15)24-7-3-4-8-24/h1-2,5-6,10H,3-4,7-9H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQECEQUPXHBQKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C4=NN(C(=O)N4C=N3)CC(=O)NC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.